molecular formula C11H13O2- B8394163 2,4,6-Trimethylphenylacetate

2,4,6-Trimethylphenylacetate

Cat. No. B8394163
M. Wt: 177.22 g/mol
InChI Key: CQWMQAKKAHTCSC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04544450

Procedure details

In the comparative example performed without any catalyzer being present, the current yield is 35% and the stoichiometric yield is 61% and the mixture of isomeric acetates contains 93% of 2,4,6-trimethylphenylacetate and 7% of 3,5-dimethylbenzylacetate.
[Compound]
Name
acetates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,5-dimethylbenzylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1CC([O-])=O.CC1C=C(C=C(C)C=1)CCC([O-])=O>>[C:2]1([CH3:1])[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[CH:3]=1

Inputs

Step One
Name
acetates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)CC(=O)[O-]
Step Three
Name
3,5-dimethylbenzylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(CCC(=O)[O-])C=C(C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC(=CC(=C1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.